molecular formula C9H16N4OS B1671407 Ethiozin CAS No. 64529-56-2

Ethiozin

Cat. No. B1671407
CAS RN: 64529-56-2
M. Wt: 228.32 g/mol
InChI Key: ADZSGNDOZREKJK-UHFFFAOYSA-N
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Description

Ethiozin is a selective pre- and post-emergence herbicide.

Scientific Research Applications

EthR and Ethionamide Resistance in Mycobacteria

Ethionamide (ETH) is a crucial second-line antitubercular drug for treating multidrug-resistant Mycobacterium tuberculosis. Research has shown that the EthR protein, a repressor from the TetR/CamR family, plays a significant role in ETH resistance in mycobacteria. EthR controls the expression of ethA, a gene involved in ETH activation, thereby influencing ETH's effectiveness against tuberculosis (Engohang-Ndong et al., 2003).

EthA, InhA, and katG in Ethionamide Resistance

The ethA, inhA, and katG genes are closely linked to ETH resistance in clinical Mycobacterium tuberculosis isolates. ETH, structurally similar to the drug isoniazid (INH), targets similar enzymes in mycobacteria. Mutations in these genes, particularly ethA, are associated with high levels of ETH resistance, underlining the genetic factors influencing the drug's efficacy (Morlock et al., 2003).

Activation of Ethionamide in Mycobacteria

Ethionamide requires activation by mycobacterial enzymes to exert its antimicrobial action. The identification of EthA as an activator for ETH and EthR as a regulator for EthA's production has opened avenues for improving ETH efficacy and developing new anti-mycobacterial agents. This highlights the intricate biochemical interactions within mycobacteria that determine ETH's therapeutic effectiveness (Baulard et al., 2000).

Crystal Structure of EthR

The crystal structure of EthR, a repressor protein implicated in ethionamide resistance, has been determined. Understanding its structure provides insights into how it regulates the activation of ETH. This knowledge is crucial for designing strategies to overcome drug resistance in tuberculosis treatment (Dover et al., 2004).

Differential Protein Expression in Response to Metallothionein and Ethionamide

Studies have examined the differential protein expression in response to metallothionein and ETH-induced nephrotoxicity. This research helps in understanding the molecular mechanisms of ETH's effects on the body, which could lead to the development of more targeted and effective treatment strategies (Hao et al., 2016).

properties

IUPAC Name

4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZSGNDOZREKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C(=O)N1N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041926
Record name Ethiozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethiozin

CAS RN

64529-56-2
Record name Ethiozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64529-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHIOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 230 g (1 mole of 93% active ingredient) of 4-amino-6-t-butyl-3-methylthio-1,2,4-triazin-5-one and 310 g (5 moles) of ethyl mercaptan and 0.5 g of crushed solid KOH was stirred and refluxed onto a 10° C. condenser. The vapors which pass through the condenser (methyl and ethyl mercaptans) were collected in a dry ice or caustic trap. The reaction was continued until thin layer chromotography indicated that the starting material was gone (usually 2-8 hours). The unreacted ethyl mercaptan was then distilled off while ~600 ml of warm (40° C.) water was added at such a rate that the water addition was complete when ~1/3 of the mercaptan had distilled. Distillation was continued until ~100 ml of water distilled at 100° C. The solution was then allowed to cool with rapid stirring. The product crystallized at 60°-70° C. and at 20° C. was filtered and washed with water, then dried. The final product, 4-amino-6-t-butyl-3-ethylthio-1,2,4-triazin-5-one, was obtained in nearly quantitative yield and contained less than 1% of the starting 3-methylthio compound.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
[Compound]
Name
crushed solid
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl and ethyl mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
D Gadkari - … IV: Genetics· Physiology· Ecology Proceedings of the …, 1988 - Springer
… In the present work the influence of metamitron, metribuzin, ethiozin and paraquat on growth and dini trogen fixation of Azospirillum lipoferum and Azospirillum brasilense was studied. …
Number of citations: 11 link.springer.com
C Fedtke, RR Schmidt - Weed Science, 1988 - cambridge.org
… -one, at about half the rate that was observed with ethiozin. This finding may explain the fact that most wheat cultivars are more sensitive to metribuzin compared with ethiozin. Additional …
Number of citations: 17 www.cambridge.org
D Gadkari - Toxicological & Environmental Chemistry, 1991 - Taylor & Francis
… exception of ethiozin, the herbicides tested did not cause any severe effect on the conjugation process between donor and recipient cells ofE. coli strains. In the presence of ethiozin, a …
Number of citations: 7 www.tandfonline.com
RL Anderson - Weed Technology, 1993 - cambridge.org
… Ethiozin applied preemergence at 0.2 pg gr1 soil reduced jointed goatgrass seedling growth by 50%, but combining crop residue with ethiozin did not synergistically improve control of …
Number of citations: 10 www.cambridge.org
KG Shambel Maru, DG Tanner - The Eleventh Regional Wheat …, 2000 - books.google.com
… (post) at 22 g ai ha¹ plus ethiozin (pre) at 1.6 kg ai ha¹ also … (post) at 22 g ai ha plus ethiozin (pre) at 1.6 kg ai ha produced … The herbicidal chemicals sulfosulfuron and ethiozin exhibit …
Number of citations: 1 books.google.com
TK Baker - 1989 - shareok.org
… Although cultivars sensitive to metribuzin are typically consider to be sensitive to ethiozin {9)… to ethiozin than it was to metribuzin. A difference between yield reductions due to ethiozin or …
Number of citations: 0 shareok.org
S Marui, K Ginnal, DG Tanner - The Eleventh Regional Wheat …, 2000 - researchgate.net
… (post) at 22 g ai ha'l plus ethiozin (pre) at 1.6 kg ai ha'! also … (post) at 22 g ai ha'i plus ethiozin (pre) at 1.6 kg ai ha'! produced … The herbicidal chemicals sulfosulfuron and ethiozin exhibit …
Number of citations: 2 www.researchgate.net
CE Motsenbocker - 1991 - elibrary.ru
… Effects of ethiozin were less severe on the sweetpotato clones examined. Differential … to ethiozin treatments was noted. Crop injury and yield reductions of cultivars treated with ethiozin …
Number of citations: 2 elibrary.ru
G Sahile - Arem (Ethiopia), 1998 - agris.fao.org
… Ethiozin offering only 39 percent control. The follow up test, conducted under glass-house conditions, revealed that Ethiozin … Based on the results it can be infered that Ethiozin could be …
Number of citations: 2 agris.fao.org
RL Anderson - Proceedings-Western Society of Weed Science (USA), 1989
Number of citations: 5

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